molecular formula C24H24FN5O2 B2673895 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 893963-80-9

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2673895
CAS No.: 893963-80-9
M. Wt: 433.487
InChI Key: ROAWPTVDBVHXJB-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimido[2,1-f]purine core: This can be achieved through a series of cyclization reactions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide.

    Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorophenyl and phenylethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group may enhance binding affinity, while the phenylethyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(4-bromophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The presence of the fluorophenyl group in 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Properties

CAS No.

893963-80-9

Molecular Formula

C24H24FN5O2

Molecular Weight

433.487

IUPAC Name

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24FN5O2/c1-16-14-29(19-10-8-18(25)9-11-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3

InChI Key

ROAWPTVDBVHXJB-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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